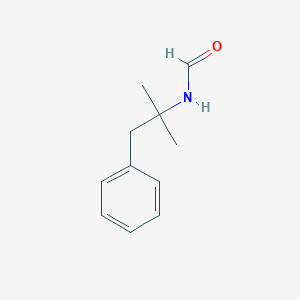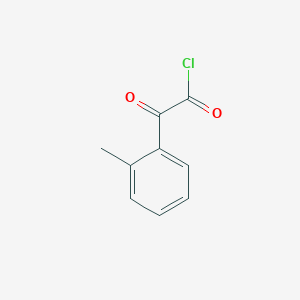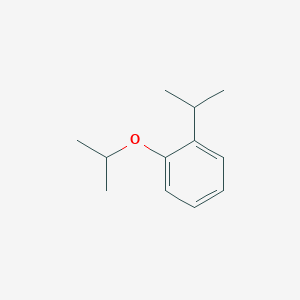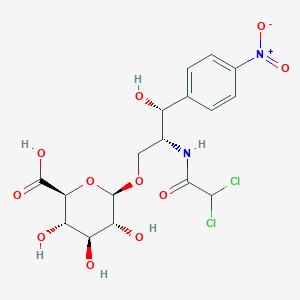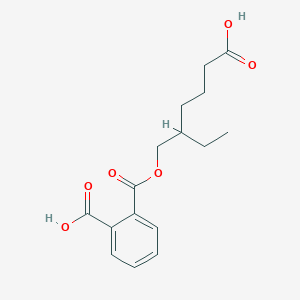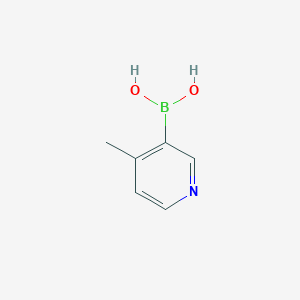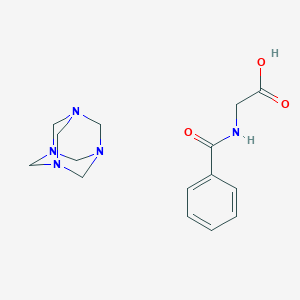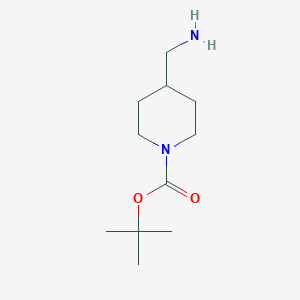
1-Boc-4-(aminomethyl)piperidine
Vue d'ensemble
Description
1-Boc-4-(aminomethyl)piperidine is a chemical compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a piperidine ring, a common structural motif in many bioactive compounds, and a Boc-protected amine group that allows for selective functionalization under various reaction conditions.
Synthesis Analysis
The synthesis of related N-Boc-piperidinyl derivatives has been reported through various methods. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Another approach for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks for CCR5 antagonists, employs isonipecotate as a starting material and Curtius rearrangement . Additionally, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was achieved using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of nucleophilic substitution, cyano-reduction, and cyclization reactions .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a related compound, have been characterized using FT-IR, FT-Raman, UV-Vis, and NMR techniques. Density Functional Theory (DFT) was employed to determine optimized geometrical parameters and vibrational assignments. The study also included Potential Energy Scan (PES) to investigate conformational preferences and various topological studies (AIM, ELF, and LOL) to understand the structural features .
Chemical Reactions Analysis
The reactivity of piperidine derivatives in chemical reactions is influenced by the presence of the Boc-protected amine group. For example, the preparation and application of 1,4-disulfopiperazine-1,4-diium chloride as a dicationic ionic catalyst facilitated the N-Boc protection of amines, highlighting the chemoselectivity and efficiency of such reactions . Additionally, the asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been reported, leading to enantioenriched enecarbamate products and providing routes to various substituted piperidines and pyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected piperidine derivatives are crucial for their application in synthesis. For instance, the boron trihalide adducts of 1,1-bis(piperidinyl)ethylene, a model system for β-carbon donation in enamine adducts, were studied using 13C and 11B NMR, revealing insights into the coordination and rearrangement behaviors of these compounds . The discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase inhibitors demonstrated the importance of substituents on the nitrogen of the piperidine ring, with fluorine-substituted tert-butoxycarbonyl groups serving as acid-stable bioisosteres for the Boc group .
Applications De Recherche Scientifique
1. Behavioral and Neurological Research
1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-4-(aminomethyl)piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. This compound showed a dose-dependent decrease in caloric intake in a binge-eating protocol and exhibited an anxiolytic effect in male rats, although its mechanism of action is yet to be fully understood (Guzmán-Rodríguez et al., 2021).
2. Synthesis and Structural Studies
1-Boc-4-(aminomethyl)piperidine has been used in the synthesis of novel dendritic G-2 melamines, which involve complex structures with potential applications in nanotechnology and materials science. These compounds have shown unique self-assembly properties, forming large, homogeneously packed spherical nano-aggregates (Sacalis et al., 2019).
3. Spectroscopic Analysis and Molecular Docking
The molecular structure and properties of 1-Benzyl-4-(N-Boc-amino)piperidine have been characterized using various spectroscopic techniques. This study provides insights into the conformational preferences and reactive sites of this compound, which can be crucial for drug design and development (Janani et al., 2020).
Safety And Hazards
1-Boc-4-(aminomethyl)piperidine causes severe skin burns and eye damage. It may also cause respiratory irritation . It is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
1-Boc-4-(aminomethyl)piperidine is a precursor in the preparation of a variety of different protein agonists or antagonists, including Kinesin spindle protein inhibitors with potential anticancer activity and Orphan G-protein coupled receptor GPR119 agonist with antidiabetic potential . Therefore, it has significant potential for future research and development in the field of medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKBCNDBOVRQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353110 | |
| Record name | 1-Boc-4-(aminomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(aminomethyl)piperidine | |
CAS RN |
144222-22-0 | |
| Record name | 1-Boc-4-(aminomethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


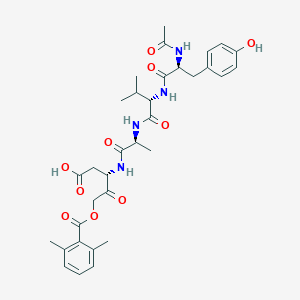

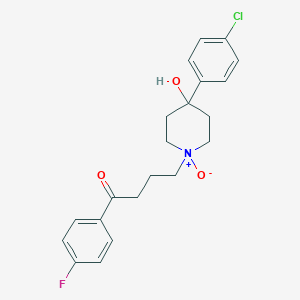
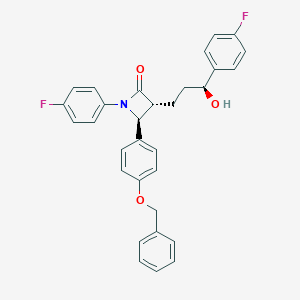
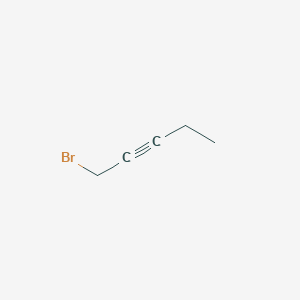
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)
